molecular formula C12H17NO2 B1144318 Benzyl 2-amino-3-methylbutanoate CAS No. 17645-51-1

Benzyl 2-amino-3-methylbutanoate

Cat. No. B1144318
CAS RN: 17645-51-1
M. Wt: 207.26888
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-amino-3-methylbutanoate (BAMB) is a synthetic amino acid derivative that has been used in a variety of scientific research applications. BAMB is a versatile compound that has been used in a range of biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

  • Diastereoselective Alkylation : Benzyl 2-amino-3-methylbutanoate derivatives have been used in the diastereoselective alkylation of 3-aminobutanoic acid. These derivatives were doubly deprotonated and alkylated or aminated with high selectivity, demonstrating their utility in synthesizing stereochemically complex amino acids (Estermann & Seebach, 1988).

  • Synthesis of Enantiomerically Pure 3-Aminobutanoic Acid Derivatives : Another study utilized these compounds in the α-alkylation of β-aminobutanoates, presenting methods for preparing enantiomerically pure 3-aminobutanoic acid derivatives (Seebach & Estermann, 1987).

  • Stereoselective Synthesis of α-Hydroxy-β-amino Acids : Research indicates that derivatives of this compound can be used in the stereoselective synthesis of α-hydroxy-β-amino acids, which are significant in the development of pharmaceuticals and biologically active compounds (Cativiela, Díaz-de-Villegas, & Gálvez, 1996).

  • Resolution of Racemic Acids : this compound derivatives have also been used as bases for the resolution of racemic acids, which is a critical step in the production of enantiomerically pure compounds (Touet, Ruault, & Brown, 2006).

  • Photoinitiators for Ultraviolet-Curable Coatings : In the field of materials science, these compounds have been incorporated into copolymeric systems as photoinitiators for ultraviolet-curable pigmented coatings, demonstrating their potential in advanced manufacturing processes (Angiolini et al., 1997).

  • Synthesis of Diastereomerically Pure Compounds : this compound derivatives have been employed in the synthesis of diastereomerically pure compounds, which are valuable in various chemical syntheses (Nighot, Jain, Singh, & Rawat, 2020).

properties

IUPAC Name

benzyl 2-amino-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10/h3-7,9,11H,8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRBOOICRQFSOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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